anti-Benzo(c)chrysene-9,10-diol-11,12-epoxide
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Overview
Description
Anti-Benzo©chrysene-9,10-diol-11,12-epoxide: is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of benzo©chrysene, which is known for its carcinogenic properties. This compound is of significant interest in the field of toxicology and environmental chemistry due to its potential to form DNA adducts, leading to mutations and cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-Benzo©chrysene-9,10-diol-11,12-epoxide typically involves the metabolic activation of benzo©chrysene. This process includes several enzymatic steps:
Oxidation: Benzo©chrysene undergoes oxidation by cytochrome P450 enzymes to form benzo©chrysene-9,10-diol.
Epoxidation: The diol is further oxidized to form the epoxide, resulting in anti-Benzo©chrysene-9,10-diol-11,12-epoxide.
Industrial Production Methods: Industrial production of this compound is not common due to its highly toxic and carcinogenic nature. It is primarily synthesized in research laboratories for scientific studies.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Anti-Benzo©chrysene-9,10-diol-11,12-epoxide can undergo further oxidation to form various oxidized metabolites.
Reduction: It can be reduced to form less reactive dihydrodiol compounds.
Substitution: The compound can participate in substitution reactions, particularly with nucleophiles, leading to the formation of DNA adducts.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, molecular oxygen.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as DNA bases (adenine, guanine).
Major Products Formed:
Scientific Research Applications
Chemistry:
- Used as a model compound to study the metabolic activation of polycyclic aromatic hydrocarbons and their interactions with DNA.
Biology:
- Investigated for its role in the formation of DNA adducts and the subsequent mutagenic and carcinogenic effects.
Medicine:
- Studied for its potential role in cancer development and as a biomarker for exposure to polycyclic aromatic hydrocarbons.
Industry:
- Limited industrial applications due to its toxic nature. Primarily used in research settings to understand the environmental impact of polycyclic aromatic hydrocarbons .
Mechanism of Action
Anti-Benzo©chrysene-9,10-diol-11,12-epoxide exerts its effects through the formation of DNA adducts. The compound reacts with DNA bases, particularly adenine and guanine, forming covalent bonds. This leads to mutations during DNA replication, which can result in carcinogenesis. The molecular targets include DNA, and the pathways involved are those related to DNA repair and replication .
Comparison with Similar Compounds
- Benzo(a)pyrene-7,8-diol-9,10-epoxide
- Benzo(g)chrysene-11,12-diol-13,14-epoxide
Comparison:
- Anti-Benzo©chrysene-9,10-diol-11,12-epoxide is unique in its specific structure and the particular DNA adducts it forms. While similar compounds like Benzo(a)pyrene-7,8-diol-9,10-epoxide also form DNA adducts, the specific sites and types of adducts can vary, leading to different mutagenic and carcinogenic outcomes .
Properties
CAS No. |
132832-25-8 |
---|---|
Molecular Formula |
C22H12O3 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
17-oxahexacyclo[12.9.0.02,11.03,8.015,21.016,18]tricosa-1(14),2(11),3,5,7,9,12,15(21),16(18),19,22-undecaene-19,20-diol |
InChI |
InChI=1S/C22H12O3/c23-19-16-10-9-14-15(18(16)21-22(25-21)20(19)24)8-7-12-6-5-11-3-1-2-4-13(11)17(12)14/h1-10,23-24H |
InChI Key |
CTKCVENYUQHNCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C5=C(C=C4)C(=C(C6=C5O6)O)O |
Origin of Product |
United States |
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